Atracurium Impurity V is a chemical compound associated with the synthesis and degradation of atracurium besylate, a neuromuscular-blocking agent used in anesthesia. Identified by its CAS number 1075726-86-1, Atracurium Impurity V plays a significant role in the pharmaceutical manufacturing process, particularly in quality control and analytical method development. It is crucial to understand the characteristics and implications of this impurity in the context of atracurium besylate's efficacy and safety.
Atracurium besylate is classified as a neuromuscular blocker, primarily used to induce skeletal muscle relaxation during surgical procedures. The impurity, Atracurium Impurity V, arises during the synthesis of atracurium besylate and is an important marker for assessing the purity of the final product. The presence of impurities can affect both the safety and effectiveness of pharmaceutical formulations .
The synthesis of Atracurium Impurity V involves complex organic reactions. The primary method for producing atracurium besylate, and consequently its impurities, typically includes:
Atracurium Impurity V has a molecular formula of and a molecular weight of 571.4 g/mol. Its IUPAC name is methyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate; iodide.
The structure features:
Atracurium Impurity V can undergo various chemical reactions:
These reactions are critical for understanding how Atracurium Impurity V behaves in different environments and its potential impact on the stability of atracurium besylate.
The mechanism of action for Atracurium Impurity V parallels that of atracurium besylate itself. It acts at the neuromuscular junction by:
Atracurium Impurity V has several applications in scientific research:
Understanding these applications underscores the importance of monitoring Atracurium Impurity V within pharmaceutical contexts to maintain drug safety and efficacy standards.
Atracurium Impurity V (CAS 1075726-86-1) is a critical process-related impurity occurring during the synthesis of atracurium besylate, a neuromuscular-blocking agent of intermediate duration used in surgical anesthesia and mechanical ventilation. This impurity arises from stereochemical complexities inherent in atracurium's molecular structure, which contains multiple chiral centers leading to diastereomer formation. The compound exists as a mixture of diastereomers with the molecular formula C25H34NO6I (molecular weight 571.45 g/mol for the iodide salt) [6]. Its formation is intrinsically linked to the quaternization step during atracurium synthesis, where alkylation of tertiary amine precursors generates quaternary ammonium centers that may adopt varying stereochemical configurations [7]. The presence of this impurity in final formulations potentially impacts the pharmacological consistency of atracurium besylate, necessitating rigorous control during manufacturing. Analytical characterization confirms it as a structural analog featuring the characteristic tetrahydroisoquinolinium core with methoxybenzyl substitutions, but lacking the full diester spacer chain of the parent drug [9].
Table 1: Key Characteristics of Atracurium Impurity V
Property | Specification |
---|---|
Chemical Name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide |
Molecular Formula (Salt) | C25H34NO6·I |
Molecular Weight | 571.45 g/mol |
Stereochemistry | Mixture of diastereomers |
Primary Function | Synthesis intermediate and degradation marker |
Pharmacopoeial standards (USP/EP) mandate strict control of Atracurium Impurity V due to its potential to compromise drug safety and efficacy. Regulatory guidelines specify acceptable thresholds for this impurity in atracurium besylate formulations, requiring advanced chromatographic methods for its quantification. The European Pharmacopoeia and United States Pharmacopeia designate it as a specified impurity requiring identification and quantification during stability testing and batch release [2] [7]. Research demonstrates that reversed-phase high-performance liquid chromatography with charged aerosol detection (HPLC-CAD) provides optimal sensitivity for resolving Atracurium Impurity V from structurally related compounds and degradation products. This technique achieves detection limits of 0.1-0.5% relative to the active pharmaceutical ingredient, surpassing UV detection capabilities for compounds lacking strong chromophores [2] [4]. Method validation studies confirm linear responses (R² > 0.995) across 0.1–5.0 μg/mL concentrations, enabling precise monitoring during manufacturing and stability studies. Pharmacopoeial monographs specifically reference this impurity in analytical control strategies, underscoring its significance in ensuring final product quality [2] [7].
Table 2: Pharmacopoeial Testing Parameters for Atracurium Impurity V
Parameter | EP Requirement | Analytical Method | Detection Limit |
---|---|---|---|
Identification | Conformance to spectrum | HPLC-CAD / LC-MS | N/A |
Quantification | ≤0.5% | Gradient RP-HPLC with CAD | 0.1% relative |
Reporting Threshold | 0.05% | Charged Aerosol Detection | 15 ng on column |
Analytical Resolution | R ≥ 2.0 from nearest peak | C18 column; ACN/TFA mobile phase | N/A |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6